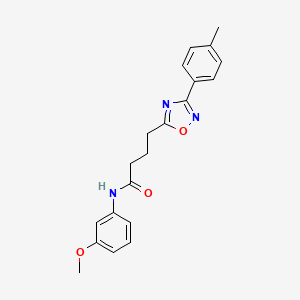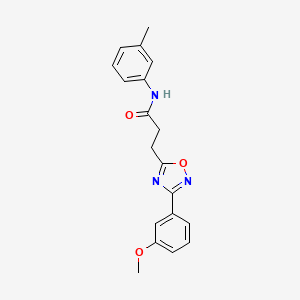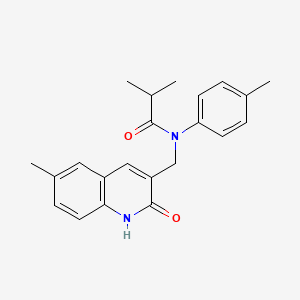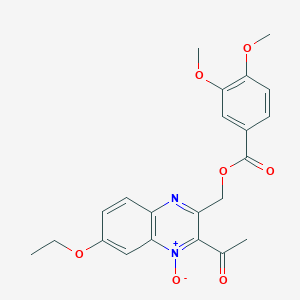
2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide, also known as EPOC or AQ4N, is a prodrug that has been developed as an anticancer agent. It is a bioreductive agent that is activated under hypoxic conditions, which are often found in solid tumors.
作用机制
2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is a bioreductive agent that is activated under hypoxic conditions. It is converted to a highly reactive species that can cause DNA damage and induce apoptosis in cancer cells. 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has also been shown to inhibit the activity of HIF-1α, a transcription factor that is upregulated under hypoxic conditions and promotes tumor growth.
Biochemical and Physiological Effects:
2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of radiation therapy. 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One advantage of 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is its specificity for hypoxic cancer cells. This makes it a promising candidate for combination therapy with radiation, which is known to induce hypoxia in tumors. However, 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is not effective against all types of cancer cells, and its efficacy may be limited by the availability of hypoxic regions in tumors.
未来方向
Future research on 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide could focus on optimizing its delivery to hypoxic regions of tumors, improving its efficacy against a wider range of cancer cell types, and developing combination therapies that enhance its activity. Other potential applications of 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide could include imaging of hypoxic regions in tumors and treatment of other hypoxia-related diseases.
合成方法
2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is synthesized by reacting 2-acetyl-3-ethoxyquinoxaline with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then treated with hydrogen peroxide to form the final product, 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide.
科学研究应用
2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has been extensively studied as an anticancer agent. It has been shown to be effective against a variety of cancer cell lines, including lung, breast, prostate, and colon cancer. 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is particularly effective against hypoxic cancer cells, which are often resistant to traditional chemotherapy. 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has also been shown to enhance the efficacy of radiation therapy.
属性
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c1-5-30-15-7-8-16-18(11-15)24(27)21(13(2)25)17(23-16)12-31-22(26)14-6-9-19(28-3)20(10-14)29-4/h6-11H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDICRSZJGZAQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7688064.png)
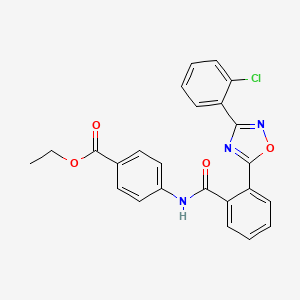
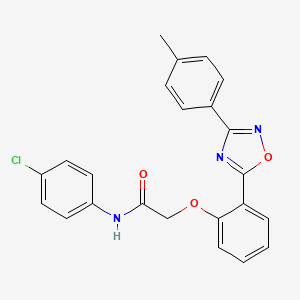

![3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688108.png)
